N-methylisoquinolin-4-amine
CAS No.: 1315303-80-0
Cat. No.: VC5657588
Molecular Formula: C10H10N2
Molecular Weight: 158.204
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1315303-80-0 |
---|---|
Molecular Formula | C10H10N2 |
Molecular Weight | 158.204 |
IUPAC Name | N-methylisoquinolin-4-amine |
Standard InChI | InChI=1S/C10H10N2/c1-11-10-7-12-6-8-4-2-3-5-9(8)10/h2-7,11H,1H3 |
Standard InChI Key | RCLYYEBHUVICFQ-UHFFFAOYSA-N |
SMILES | CNC1=CN=CC2=CC=CC=C21 |
Introduction
Chemical Identity and Nomenclature
N-Methylisoquinolin-4-amine is systematically named according to IUPAC guidelines as N-methylisoquinolin-4-amine, reflecting the substitution of a methyl group on the amine moiety at the 4-position of the isoquinoline backbone . The compound is registered under multiple synonyms and identifiers, including the CAS number 1315303-80-0 and PubChem CID 20493414 .
Molecular Formula and Weight
The molecular formula C₁₀H₁₀N₂ corresponds to a monoisotopic mass of 158.0844 g/mol, with the following elemental composition:
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Carbon: 75.92%
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Hydrogen: 6.37%
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Nitrogen: 17.71%
This composition aligns with the isoquinoline scaffold, where the nitrogen atoms are positioned at the 1- and 4-positions of the fused ring system .
Synonyms and Registry Identifiers
The compound is cataloged under several aliases across chemical databases:
Identifier Type | Value |
---|---|
IUPAC Name | N-methylisoquinolin-4-amine |
CAS Registry Number | 1315303-80-0 |
PubChem CID | 20493414 |
SCHEMBL ID | SCHEMBL8352436 |
F88945 | F88945 |
These identifiers facilitate cross-referencing in chemical literature and databases .
Structural Characteristics
The structural elucidation of N-methylisoquinolin-4-amine reveals a planar isoquinoline system with a methylamine group at the 4-position. The molecule’s aromaticity and electron-rich nitrogen atoms influence its reactivity and intermolecular interactions.
2D and 3D Representations
The 2D structure, represented by the SMILES string CNC1=CN=CC2=CC=CC=C21
, highlights the connectivity of the methylamine group to the isoquinoline core . The 3D conformation, accessible via PubChem’s interactive model, demonstrates a slight puckering of the heterocyclic ring due to steric effects from the methyl substituent .
Spectroscopic Identifiers
-
InChI:
InChI=1S/C10H10N2/c1-11-10-7-12-6-8-4-2-3-5-9(8)10/h2-7,11H,1H3
-
InChIKey:
RCLYYEBHUVICFQ-UHFFFAOYSA-N
These identifiers encode the compound’s stereochemical and structural details, enabling precise database queries .
Research Gaps and Future Directions
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Synthetic Optimization: Developing efficient, scalable routes to N-methylisoquinolin-4-amine remains a priority.
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Biological Screening: In vitro assays to evaluate antimicrobial, anticancer, and enzyme-inhibitory activities are essential.
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Computational Studies: Molecular docking and QSAR modeling could predict binding affinities for drug targets.
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